An In-Depth Technical Guide to 3-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Biological Profile
An In-Depth Technical Guide to 3-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride, a substituted pyrrolidine derivative with significant potential in neuroscience research and as a key intermediate in the development of novel therapeutics targeting the central nervous system (CNS). This document details the chemical structure, proposed synthesis, analytical characterization, and hypothesized biological activity of this compound. The content is structured to provide both theoretical understanding and practical insights for researchers in medicinal chemistry and pharmacology.
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its saturated, non-planar structure provides a three-dimensional framework that is highly advantageous for achieving specific and high-affinity interactions with biological targets.[1] When substituted with an aryl group at the 3-position, the resulting 3-arylpyrrolidine scaffold becomes a privileged structure in the design of CNS-active agents.
Derivatives of 3-phenylpyrrolidine have been extensively investigated for their ability to modulate the activity of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] By inhibiting the reuptake of these crucial neurotransmitters, these compounds can elevate their synaptic concentrations, leading to a range of pharmacological effects. This mechanism of action is the basis for the therapeutic efficacy of many antidepressant and psychostimulant drugs.[2]
3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a specific analogue within this class, featuring a dichlorinated phenyl ring. The nature and position of substituents on the phenyl ring are known to significantly influence the potency and selectivity of interaction with monoamine transporters.[2] This guide will delve into the specific attributes of this dichlorinated derivative.
Chemical Structure and Properties
The chemical structure of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring with a 2,3-dichlorophenyl group attached at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility, which is often desirable for pharmaceutical development and in vitro biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₃N | |
| Molecular Weight | 252.57 g/mol | |
| IUPAC Name | 3-(2,3-dichlorophenyl)pyrrolidine hydrochloride | |
| CAS Number | 1956386-37-0 (for free base) | |
| Appearance | Expected to be a white to off-white solid | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents |
Proposed Synthesis of 3-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the pyrrolidine ring, leading back to simpler, commercially available starting materials.
Caption: Proposed retrosynthetic analysis for 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride.
Step-by-Step Proposed Synthesis
Step 1: Synthesis of 2,3-Dichlorostyrene (Dipolarophile)
2,3-Dichlorostyrene can be prepared from 2,3-dichlorobenzaldehyde via a Wittig reaction.
-
Wittig Reagent Preparation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding ylide.
-
Wittig Reaction: The freshly prepared ylide is then reacted with 2,3-dichlorobenzaldehyde at low temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield pure 2,3-dichlorostyrene.
Step 2: Generation of the Azomethine Ylide and [3+2] Cycloaddition
An azomethine ylide can be generated in situ from the condensation of an amino acid ester (e.g., methyl glycinate) and an aldehyde (e.g., formaldehyde).
-
Reaction Setup: A mixture of 2,3-dichlorostyrene, methyl glycinate hydrochloride, and paraformaldehyde is suspended in a suitable solvent such as toluene.
-
Ylide Formation and Cycloaddition: A base, for instance, triethylamine, is added, and the mixture is heated to reflux. The azomethine ylide is formed in situ and undergoes a 1,3-dipolar cycloaddition with the 2,3-dichlorostyrene.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated and purified by column chromatography to give the methyl ester of 3-(2,3-dichlorophenyl)pyrrolidine-2-carboxylic acid.
Step 3: Decarboxylation
The ester group is removed to yield the desired 3-(2,3-dichlorophenyl)pyrrolidine.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of water and methanol.
-
Decarboxylation: The resulting carboxylic acid is then decarboxylated by heating in a high-boiling point solvent, such as diphenyl ether, to yield 3-(2,3-dichlorophenyl)pyrrolidine.
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt.
-
Salt Formation: 3-(2,3-Dichlorophenyl)pyrrolidine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.[6]
-
Isolation: The precipitated 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.
Caption: Proposed workflow for the synthesis of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure.
Expected ¹H NMR Data (in CDCl₃, δ ppm):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.1 - 7.5 | m |
| Pyrrolidine CH | 3.0 - 3.8 | m |
| Pyrrolidine CH₂ | 1.8 - 2.5 | m |
| NH | Variable | br s |
Note: These are estimated chemical shifts based on similar structures. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₁Cl₂N). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) would likely provide good separation. The purity is determined by the area percentage of the main peak in the chromatogram.
Hypothesized Biological Activity and Mechanism of Action
Based on the extensive literature on 3-phenylpyrrolidine derivatives, it is highly probable that 3-(2,3-Dichlorophenyl)pyrrolidine acts as a monoamine reuptake inhibitor.
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary mechanism of action is hypothesized to be the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, the compound blocks the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increased concentration and prolonged action of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.
Caption: Hypothesized mechanism of action of 3-(2,3-Dichlorophenyl)pyrrolidine as a dopamine and norepinephrine reuptake inhibitor.
Potential Therapeutic Applications
Compounds with this mechanism of action have therapeutic potential in a variety of CNS disorders, including:
-
Depression: By increasing the levels of dopamine and norepinephrine, which are implicated in mood regulation.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): By enhancing dopaminergic and noradrenergic signaling in brain regions associated with attention and executive function.
-
Narcolepsy: By promoting wakefulness through the stimulation of catecholaminergic systems.
In Vitro Experimental Validation
To confirm the hypothesized biological activity, the following in vitro assays are recommended:
Protocol: Radioligand Binding Assays for DAT and NET Affinity
-
Preparation of Membranes: Prepare cell membrane homogenates from cells expressing human DAT and NET.
-
Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET) in the presence of varying concentrations of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol: In Vitro Transporter Uptake Assays
-
Cell Culture: Use cell lines stably expressing human DAT and NET.
-
Uptake Inhibition: Pre-incubate the cells with various concentrations of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).
-
Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of substrate uptake.
Conclusion
3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride represents a valuable chemical entity for researchers in the fields of medicinal chemistry and neuropharmacology. Its 3-arylpyrrolidine core strongly suggests activity as a monoamine reuptake inhibitor, with potential applications in the treatment of various CNS disorders. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its analytical characterization, and its hypothesized biological mechanism of action. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.
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